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Compound of Interest

Compound Name: ERRIA Inverse Agonist 1

Cat. No.: B15145478

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent Estrogen-
Related Receptor Alpha (ERROQ) inverse agonists: XCT-790 and C29. ERRaq, an orphan nuclear
receptor, is a key regulator of cellular metabolism and has emerged as a significant therapeutic
target in various diseases, including cancer. Understanding the distinct profiles of these
inhibitory compounds is crucial for advancing research and development in this area.

Quantitative Performance Data

The following tables summarize the key quantitative parameters for XCT-790 and C29, based
on available experimental data.

Table 1: In Vitro Potency and Selectivity
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Parameter XCT-790 C29 Reference(s)
40 nM (TR-FRET
assay)600 nM
ERRa IC50 0.37 UM (370 nM) ] [11[2][3]
(luciferase reporter
assay)
Inactive at ~70-fold less potent
ERRYy Activity concentrations below than on ERRa (IC50 = [2][3]
10 uM 2.8 uM)
Inactive at S o
o _ No significant activity
ERA/ER[ Activity concentrations below [2][3]

10 uM

(IC50 = 6.3 uM)

Inverse Agonist

~65% inhibition of

ERRa constitutive

~40% inhibition of

ERRa constitutive

[4]

Efficacy o activity (partial inverse
activity )
agonist)
Table 2: Cellular and In Vivo Activity
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Parameter

XCT-790

C29

Reference(s)

Cellular Effects

Induces apoptosis,
reduces cell viability in
various cancer cell
lines, causes cell

cycle arrest.[2][5]

Reduces cell
proliferation and
viability in cancer cell
lines.[3][6]

[2](3][5][6]

In Vivo Efficacy

Inhibits tumor growth
and angiogenesis in

xenograft models.[2]

Improves insulin
sensitivity and glucose
tolerance in rodent
models of obesity and
diabetes.[3]

[2](3]

Off-Target Effects

Potent mitochondrial
uncoupler,
independent of ERRa
activity.[7][8][9]

Minimal interaction
with a panel of 51
receptors and ion
channels, and 50

protein kinases.[3]

[317181e]

Pharmacokinetics
(rodent)

Not explicitly detailed
in the provided

results.

t1/2 =7.8 h, Cmax =
6.3 pg/mL (10 mg/kg,

p.o.).[3]

[3]

Signaling Pathways and Mechanisms of Action

ERRa primarily functions by forming a complex with coactivators, most notably PGC-1a and

PGC-1p, to regulate the transcription of genes involved in cellular metabolism.[1][10] This

includes genes related to mitochondrial biogenesis, oxidative phosphorylation, and fatty acid

metabolism.[10][11] In cancer, this pathway can be hijacked to meet the high energetic

demands of tumor cells.[12][13]
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Figure 1. Simplified ERRa signaling pathway.

Both XCT-790 and C29 are inverse agonists, meaning they bind to ERRa and reduce its
constitutive activity. They achieve this by disrupting the interaction between ERRa and its
coactivators, thereby preventing the transcription of its target genes.
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Figure 2. Mechanism of action for ERRa inverse agonists.

A significant distinction is the off-target effect of XCT-790 as a mitochondrial uncoupler.[7][8][9]
This activity is independent of ERRa and can lead to a rapid depletion of cellular ATP, which
should be considered when interpreting experimental results.[7] C29 has been shown to have a
cleaner off-target profile in the panels tested.[3]

Experimental Protocols

Below are summaries of the key experimental methodologies used to characterize XCT-790
and C29.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This assay is used to measure the binding of ligands to nuclear receptors and their effect on
coactivator interaction.
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e Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g.,
terbium-labeled antibody against a tagged receptor) and an acceptor fluorophore (e.g.,
fluorescently labeled coactivator peptide).[14] When the receptor and coactivator interact,
the fluorophores are in close proximity, resulting in a FRET signal.[14] An inverse agonist will
disrupt this interaction, leading to a decrease in the FRET signal.

e General Protocol:

o The ERRa ligand-binding domain (LBD), often GST-tagged, is incubated with a terbium-
labeled anti-GST antibody.

o Afluorescently labeled peptide from a coactivator like PGC-1a is added.
o The test compound (XCT-790 or C29) is added at various concentrations.

o After an incubation period, the fluorescence is measured using a plate reader capable of
time-resolved detection, calculating the ratio of acceptor to donor emission.[15][16]

o The IC50 value is determined from the dose-response curve.
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Figure 3. Workflow for a TR-FRET assay.

Luciferase Reporter Gene Assay
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This cell-based assay measures the transcriptional activity of ERRa in response to a test
compound.

e Principle: Cells are co-transfected with an expression vector for ERRa (or a GAL4-ERRa
LBD fusion) and a reporter vector containing a luciferase gene downstream of ERRa-
responsive elements (or GAL4 upstream activating sequences).[17][18] The binding of active
ERRa to these elements drives the expression of luciferase. An inverse agonist will reduce
this expression, leading to a decrease in the luminescent signal.

» General Protocol:
o HEK293T or other suitable cells are plated in multi-well plates.

o Cells are transiently transfected with the ERRa expression vector and the luciferase
reporter vector. A control vector expressing Renilla luciferase is often included for
normalization.[19]

o After an incubation period to allow for protein expression, the cells are treated with the test
compound at various concentrations.

o Following treatment, cells are lysed, and luciferase and Renilla activities are measured
using a luminometer and appropriate substrates.[19]

o The firefly luciferase signal is normalized to the Renilla luciferase signal, and the IC50

value is calculated.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to determine the number of viable cells in culture based on the
quantification of ATP.

e Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and
enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the
amount of ATP present.[20] Since ATP is a marker of metabolically active cells, the signal is
directly proportional to the number of viable cells.[20]

e General Protocol:
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o Cells are plated in opaque-walled multi-well plates and treated with the test compound for
the desired duration.[21][22]

o The plate is equilibrated to room temperature.[21]

o Avolume of CellTiter-Glo® Reagent equal to the volume of culture medium is added to
each well.[20][22]

o The contents are mixed on an orbital shaker to induce cell lysis.[21]

o After a brief incubation to stabilize the luminescent signal, the luminescence is recorded
using a plate reader.[21][22]

Summary and Conclusion

Both XCT-790 and C29 are valuable tools for studying the function of ERRa.

o XCT-790 is a well-characterized and potent ERRa inverse agonist.[2] Its significant off-target
effect as a mitochondrial uncoupler is a critical consideration for experimental design and
data interpretation.[7][8][9] This compound may be more suitable for studies where the
downstream effects of ERRa inhibition are the primary focus, and control experiments can
account for the mitochondrial effects.

o C29 emerges as a more selective ERRa inverse agonist with a cleaner off-target profile in
the assays reported.[3] While it demonstrates partial inverse agonist activity compared to
XCT-790, its higher potency in the TR-FRET assay and favorable pharmacokinetic properties
make it an attractive candidate for in vivo studies and for experiments where minimizing off-
target effects is paramount.[3][4]

The choice between XCT-790 and C29 will ultimately depend on the specific experimental
context, the desired level of ERRa inhibition, and the tolerance for off-target activities. This
guide provides the necessary data to make an informed decision for your research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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